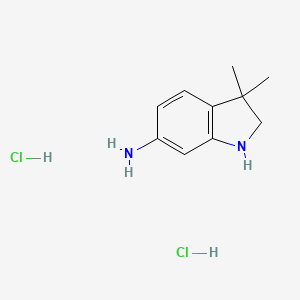

3,3-Dimethylindolin-6-amine dihydrochloride

描述

属性

IUPAC Name |

3,3-dimethyl-1,2-dihydroindol-6-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;;/h3-5,12H,6,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGZURFYLGXNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)N)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylindolin-6-amine dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with indoline as the starting material.

Methylation: The indoline undergoes methylation at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Amination: The 6-position of the methylated indoline is then aminated using reagents like ammonia or amines under suitable conditions.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

3,3-Dimethylindolin-6-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted indoline derivatives.

科学研究应用

Chemistry

3,3-Dimethylindolin-6-amine dihydrochloride serves as a crucial building block in organic synthesis. It is employed in the development of more complex molecules and as a reagent in various chemical reactions.

Key Reactions :

- Methylation : Used to introduce methyl groups into other compounds.

- Amination : Acts as a precursor for synthesizing other amine derivatives.

Biology

The compound has been investigated for its biological activities, including antimicrobial and anticancer properties. Its interactions with various molecular targets make it a candidate for studying cellular processes.

Biological Activities :

- Anticancer Activity : Exhibits cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : Demonstrated effectiveness against various pathogens.

Medicine

Research into this compound has highlighted its potential therapeutic applications. It is being explored for drug development due to its ability to modulate biological pathways.

Mechanism of Action :

- The compound may inhibit specific kinases involved in cell signaling, potentially disrupting cancer cell proliferation.

- Modulates cytokine release, influencing inflammatory responses.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require stability and solubility.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Essential for the synthesis of complex molecules |

| Biology | Anticancer and antimicrobial studies | Exhibits cytotoxic effects on cancer cells |

| Medicine | Drug development | Potential kinase inhibitor with anti-inflammatory effects |

| Industry | Production of dyes and pigments | Enhances stability and solubility in formulations |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific signaling pathways related to cell survival and proliferation .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that it displayed superior antimicrobial activity compared to conventional antibiotics .

作用机制

The mechanism of action of 3,3-Dimethylindolin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis of 3,3-Dimethylindolin-6-amine dihydrochloride with structurally or functionally related compounds:

Indoline Derivatives

6-Aminoindoline dihydrochloride (C₈H₁₂Cl₂N₂) shares the indoline core but lacks the 3,3-dimethyl substitution. However, the dimethyl groups in this compound improve metabolic stability, a critical factor in drug design .

Pyridine and Pyrimidine Derivatives

6-Methoxy-5-methyl-pyridin-3-ylamine dihydrochloride (C₇H₁₂Cl₂N₂O) replaces the indoline core with a pyridine ring. The methoxy and methyl groups confer electron-donating effects, influencing binding affinity in kinase inhibitors. Unlike indoline derivatives, pyridine-based compounds often exhibit higher polarity, affecting blood-brain barrier permeability .

Benzimidazole and Piperidine Derivatives

The piperidine derivative (C₁₂H₁₉Cl₂N₃) incorporates a chloro-pyridine moiety linked to a piperidine ring. Such structures are common in neuroactive compounds due to their ability to mimic natural alkaloids. Compared to this compound, this compound’s larger molecular weight and chlorine substitution may enhance target selectivity but reduce solubility .

Benzofuran Derivatives

6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (C₈H₉Cl₂NO) features a benzofuran core, offering rigidity and planarity advantageous in CNS drug design. Its hydrochloride salt (vs. dihydrochloride) reduces solubility, highlighting the trade-off between salt form and bioavailability .

Physicochemical Properties and Solubility Considerations

Dihydrochloride salts, including this compound, generally exhibit superior water solubility compared to hydrochloride salts due to the addition of two HCl molecules . For example:

- This compound: High solubility in polar solvents (e.g., water, methanol).

- 6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride : Moderate solubility, requiring co-solvents for formulation .

生物活性

3,3-Dimethylindolin-6-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features two methyl groups at the 3-position of the indoline structure, which significantly influences its chemical reactivity and biological activity. The presence of these methyl groups enhances hydrophobic interactions, potentially affecting its affinity for biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, which may modulate their functions. This compound has been shown to interact with receptors and enzymes, leading to a range of biological effects including:

- Anticancer Activity : It has been investigated for its potential to inhibit tumor growth by targeting specific pathways involved in cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacterial strains .

Anticancer Studies

Research has demonstrated that this compound shows promise in cancer treatment. A study evaluated its cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against HeLa cells, with an IC50 value suggesting effective inhibition of cell growth at low concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10 | Significant cytotoxicity |

| MCF-7 | 15 | Moderate cytotoxicity |

| A549 | 12 | Significant cytotoxicity |

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of this compound against various pathogens. The compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Effective |

| Escherichia coli | >100 | Limited effectiveness |

Case Studies

- Tumor Imaging and Therapeutic Delivery : A study highlighted the use of this compound as a fluorescent probe for tumor imaging. The compound's ability to bind selectively to cancerous tissues was demonstrated in live cell assays, showcasing its potential for dual roles in imaging and therapy .

- Mechanistic Insights : Another investigation focused on elucidating the molecular pathways affected by this compound in cancer cells. Results indicated that it modulates key signaling pathways involved in apoptosis and cell cycle regulation, providing insights into its anticancer mechanisms .

Industrial Applications

Beyond its biological implications, this compound is also utilized in industrial settings. Its properties make it suitable for use as a building block in the synthesis of dyes and pigments, as well as in pharmaceuticals where it can serve as a precursor for more complex molecules.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethylindolin-6-amine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example, intermediates like 6-nitro-3,3-dimethylindoline can be reduced using catalytic hydrogenation (e.g., Pd/C under H₂) or sodium dithionite, followed by HCl salt formation. Yield optimization requires strict control of temperature (e.g., 25–50°C) and pH (acidic conditions for precipitation). Impurities such as unreacted nitro precursors can be removed via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-UV/ELSD (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% is standard for research-grade material).

- NMR (¹H/¹³C in D₂O or DMSO-d₆) to confirm the indoline ring protons (δ 6.5–7.2 ppm) and dimethyl groups (δ 1.2–1.5 ppm).

- Mass Spectrometry (ESI-MS) for molecular ion verification ([M+H]⁺ expected at m/z ~195.1).

Residual solvents (e.g., ethanol) should be quantified via GC-MS .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent oxidation. Aqueous solutions should be prepared fresh or stabilized with 0.1% ascorbic acid to inhibit degradation. Long-term stability studies recommend monitoring via HPLC every 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data linked to batch-to-batch variability?

- Methodological Answer : Variability often stems from:

- Salt stoichiometry inconsistencies : Use elemental analysis (e.g., CHNS-O) to verify the dihydrochloride ratio (Cl⁻ content should match 2 equivalents).

- Enantiomeric impurities : Chiral HPLC (e.g., Chiralpak AD-H column) can detect unintended stereoisomers.

- Bioassay interference : Pre-filter compounds through a Chelex column to remove trace metal contaminants that may affect enzymatic assays .

Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on carboxymethyl dextran chips; measure binding kinetics (ka/kd) in real-time with compound concentrations from 1 nM–10 µM.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions.

- Cryo-EM/X-ray Crystallography : Co-crystallize with target proteins using PEG-based crystallization buffers to resolve binding modes .

Q. How can researchers address discrepancies in NMR data caused by proton exchange or tautomerism?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at 5–60°C to slow exchange processes and resolve broadened peaks.

- Deuterium Exchange Studies : Replace labile protons (e.g., NH groups) with D₂O to simplify spectra.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and validate tautomeric forms .

Q. What strategies mitigate interference from this compound in fluorescence-based assays?

- Methodological Answer :

- Inner Filter Effect Correction : Measure absorbance at excitation/emission wavelengths and apply correction formulas.

- Quenching Controls : Add a reference fluorophore (e.g., fluorescein) to quantify compound-induced quenching.

- Alternative Detection Methods : Switch to luminescence (e.g., NanoLuc) or electrochemical assays to bypass optical interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。